Nonylamine

Description

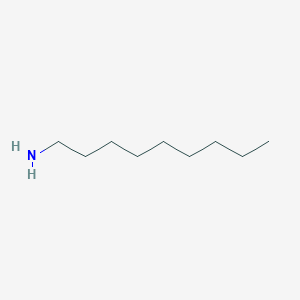

Structure

3D Structure

Properties

IUPAC Name |

nonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDUDHYHRVPMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-39-9 (hydrochloride), 72060-14-1 (sulfate[2:1]) | |

| Record name | 1-Nonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021944 | |

| Record name | Nonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Nonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | 1-Nonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-20-9 | |

| Record name | Nonylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7H2HT4OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylamine, also known as 1-aminononane, is a primary aliphatic amine with a nine-carbon chain. Its unique combination of a polar amine group and a long, nonpolar alkyl chain imparts specific physicochemical characteristics that are crucial for its application in various fields, including chemical synthesis, material science, and pharmacology. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their understanding and utilization of this compound.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical properties of this compound, providing a clear and structured overview for easy comparison and reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N | [1][2][3] |

| Molecular Weight | 143.27 g/mol | [1][2][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][4] |

| Odor | Amine-like, fishy | [5] |

| Density | 0.782 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 201-202 °C | [1][2][6] |

| Melting Point | -1 °C | [1][2][8] |

| Refractive Index (n20/D) | 1.433 | [1][6][7] |

| Vapor Pressure | 0.37 hPa at 25 °C | [1][8] |

| Flash Point | 63 °C (145.4 °F) | [8][9][10] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Reference |

| Water Solubility | Slightly soluble | [1][2] |

| pKa (of conjugate acid) | 10.64 at 25 °C | [1][4][11] |

| LogP (Octanol-Water Partition Coefficient) | 3.396 - 3.7 | [4][12] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for organic compounds and can be adapted for the specific analysis of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end submerged.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or a melting point apparatus with a heating block.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[11][13]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or a vibrating tube densimeter.

Methodology (using a pycnometer):

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.[14][15]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical physical property. Since this compound has a melting point of -1 °C, this determination requires a cooling bath.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., an ice-salt mixture or a cryostat).

-

Cooling and Observation: The temperature of the bath is slowly lowered. The temperature at which the first crystals appear (the freezing point) is recorded.

-

Melting Observation: The bath is then allowed to warm up slowly. The temperature at which the last crystals melt is recorded as the melting point. For a pure substance, the freezing and melting points should be very close.[1][2]

Determination of Water Solubility

The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature.

Methodology (Titration Method):

-

Saturated Solution Preparation: An excess of this compound is added to a known volume of distilled water in a thermostated vessel.

-

Equilibration: The mixture is stirred for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand, and the undissolved this compound is separated from the aqueous solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated aqueous solution is taken, and the concentration of dissolved this compound is determined by titration with a standardized acid solution.

-

Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L) or as a mole fraction.[16][17]

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the acid.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[3][18]

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Addition: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of the this compound between the two phases and then left to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[12][19]

Visualizations

The following diagrams illustrate key experimental workflows for the characterization of this compound's physicochemical properties.

Caption: Experimental workflows for determining key physicochemical properties of this compound.

Conclusion

This technical guide provides a consolidated resource for understanding the fundamental physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a practical foundation for the accurate measurement of these properties. The provided workflow diagrams further clarify the logical steps involved in these experimental determinations. A thorough understanding of these properties is essential for the effective and safe application of this compound in research and development across various scientific disciplines.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. agilent.com [agilent.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. calnesis.com [calnesis.com]

- 15. youtube.com [youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 1-Aminononane: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-aminononane, a primary aliphatic amine with significant applications in organic synthesis and as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, established synthetic methodologies with experimental protocols, and spectroscopic characterization.

Chemical Structure and Formula

1-Aminononane, also known as n-nonylamine, is a simple long-chain primary amine. Its structure consists of a nine-carbon aliphatic chain (nonyl group) attached to a terminal amino group (-NH₂).

-

Canonical SMILES: CCCCCCCCCN

-

InChI: InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3

-

InChIKey: FJDUDHYHRVPMJZ-UHFFFAOYSA-N

Physicochemical Properties

1-Aminononane is a colorless to pale yellow liquid at room temperature with a characteristic fishy or ammonia-like odor.[2] It is sparingly soluble in water but miscible with many organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 143.27 g/mol | [4] |

| CAS Number | 112-20-9 | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Odor | Strong, fishy, ammonia-like | [2] |

| Melting Point | -1 °C | [4] |

| Boiling Point | 201-204 °C | [2] |

| Density | 0.782 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.433 | [1] |

| Flash Point | 74 °C (165.2 °F) | [4] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform | [2] |

| pKa | 10.64 (at 25 °C) |

Synthesis of 1-Aminononane

The synthesis of 1-aminononane can be achieved through several established methods in organic chemistry. The two most common and reliable routes are the Gabriel synthesis and the reductive amination of a C9 carbonyl compound.

Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[5] This method involves the N-alkylation of potassium phthalimide with a nonyl halide, followed by the liberation of the primary amine.

Materials:

-

1-Bromononane

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this suspension, add 1-bromononane (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

The resulting precipitate, N-nonylphthalimide, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Hydrazinolysis of N-Nonylphthalimide

-

Suspend the dried N-nonylphthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter off the precipitate and wash it with a small amount of cold ethanol.

-

The filtrate, containing the 1-aminononane hydrochloride salt, is concentrated under reduced pressure.

-

The free amine can be obtained by basifying the aqueous solution of the salt with sodium hydroxide and extracting with diethyl ether. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation to yield pure 1-aminononane.

Caption: Workflow for the Gabriel synthesis of 1-aminononane.

Reductive Amination

Reductive amination provides an alternative route to 1-aminononane, starting from nonanal (the corresponding aldehyde) or nonanone (a ketone). The reaction proceeds via the formation of an imine intermediate with ammonia, which is then reduced in situ to the primary amine.

Materials:

-

Nonanal

-

Ammonia (aqueous or in methanol)

-

Raney Nickel (or other suitable reducing agent like sodium borohydride)

-

Hydrogen gas (if using catalytic hydrogenation)

-

Methanol or Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a high-pressure reactor (Parr apparatus), dissolve nonanal (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel slurry.

-

Cool the mixture in an ice bath and saturate it with ammonia gas, or add a concentrated solution of ammonia in methanol.

-

Seal the reactor and pressurize it with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonia.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 1-aminononane.

Caption: Workflow for the reductive amination synthesis of 1-aminononane.

Spectroscopic Characterization

The structure of 1-aminononane can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-aminononane is characterized by signals corresponding to the protons of the nonyl chain and the amino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.68 | t | 2H | -CH₂-NH₂ |

| ~1.42 | m | 2H | -CH₂-CH₂-NH₂ |

| ~1.28 | m | 12H | -(CH₂)₆- |

| ~1.15 | s (broad) | 2H | -NH₂ |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~42.2 | -CH₂-NH₂ |

| ~33.9 | -CH₂-CH₂-NH₂ |

| ~31.9 | -CH₂-CH₂-CH₃ |

| ~29.6 | -(CH₂)₃- |

| ~29.3 | -(CH₂)₄- |

| ~26.9 | -(CH₂)₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-aminononane exhibits characteristic absorption bands for a primary amine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, sharp (doublet) | N-H symmetric and asymmetric stretching |

| 2955-2850 | Strong | C-H stretching (alkyl) |

| 1650-1580 | Medium | N-H bending (scissoring) |

| 1465 | Medium | C-H bending (methylene) |

| 1080-1060 | Weak-Medium | C-N stretching |

Mass Spectrometry

The mass spectrum of 1-aminononane shows a molecular ion peak and characteristic fragmentation patterns for a primary amine.

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 30 | High (Base Peak) | [CH₂=NH₂]⁺ (α-cleavage) |

Applications in Drug Development and Research

1-Aminononane serves as a crucial building block and intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[6][] Its long alkyl chain imparts lipophilicity, a property that can be leveraged in drug design to enhance membrane permeability and bioavailability.

The primary amine functionality is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures.[] Long-chain amines and their derivatives are also explored for their potential in drug delivery systems, where they can be used to modify the surface of nanoparticles or liposomes to improve drug targeting and cellular uptake.[8]

While 1-aminononane itself is not typically an active pharmaceutical ingredient, its role as a precursor is significant in the development of novel therapeutics. Researchers in medicinal chemistry and drug discovery utilize such intermediates to synthesize new chemical entities for screening and lead optimization.[6] The purity of 1-aminononane is critical in these applications to ensure the desired reaction outcomes and the quality of the final pharmaceutical products.[6]

References

- 1. 1-AMINONONANE | 112-20-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Nonanamine [webbook.nist.gov]

- 4. Nonylamine for synthesis 112-20-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 8. What are the pharmaceutical applications of amines and amides? - Blog [chemgulf.com]

n-Nonylamine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An in-depth technical guide on the core safety information for n-Nonylamine, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety data for n-Nonylamine (also known as 1-Aminononane), a versatile primary amine used in various research and development applications. Understanding and adhering to the safety protocols outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

n-Nonylamine is a combustible, colorless to light yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 112-20-9 | [2] |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 201 °C | [4] |

| Melting Point | -1 °C | [4] |

| Flash Point | 63 °C (145.4 °F) | [2] |

| Density | 0.782 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.37 hPa at 25 °C | [4] |

| Water Solubility | Slightly soluble | [2] |

Toxicological Data

n-Nonylamine is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is corrosive and can cause severe skin burns and eye damage.[2][3]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >500 mg/kg to <2,000 mg/kg | Rat | [5] |

| Acute Dermal LD50 | >4,000 mg/kg | Rat | [5] |

| Acute Inhalation LC50 | 5.1 mg/L (4 hours, aerosol) | Rat | [5] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Flammable Liquids | 4 |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 |

Signal Word: Danger[2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H227: Combustible liquid.

-

H400: Very toxic to aquatic life.

Experimental Protocols

The toxicological and physical hazard data presented in this guide are determined using standardized experimental protocols. The following are brief overviews of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance. A single dose of the substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then determined.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the potential adverse effects of short-term dermal exposure to a test substance. The substance is applied to a shaved area of the skin of experimental animals (often rabbits or rats) and held in contact for a specified period. The animals are observed for signs of toxicity and mortality to determine the dermal LD50.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation. Experimental animals (usually rats) are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted during and after exposure to determine the LC50, the concentration of the chemical in the air that is expected to kill 50% of the test animals.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids. A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

Handling and Storage

Proper handling and storage procedures are essential for minimizing exposure and ensuring safety.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

First-Aid Procedures for n-Nonylamine Exposure.

Fire-Fighting Measures

n-Nonylamine is a combustible liquid. In case of a fire, use appropriate extinguishing media and follow safety precautions.

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

Workflow for Handling n-Nonylamine Spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure.

Logical Relationship for PPE Selection based on Exposure Route.

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling n-Nonylamine. Adherence to institutional safety protocols and good laboratory practices is paramount.

References

An In-depth Technical Guide to the Solubility of Nonylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of nonylamine, a primary amine with significant applications in chemical synthesis and materials science. Due to the limited availability of precise experimental quantitative solubility data, this document synthesizes qualitative information from various sources and provides estimated solubility values based on its octanol-water partition coefficient (logP). Furthermore, detailed experimental protocols for determining the solubility of this compound in aqueous and organic media are presented, drawing from established methodologies for amine solubility determination. This guide is intended to be a valuable resource for professionals requiring a thorough understanding of this compound's solubility for process development, formulation, and research applications.

Introduction

This compound (1-aminononane) is a linear primary amine with a nine-carbon alkyl chain. Its molecular structure, comprising a polar amino group and a long, nonpolar hydrocarbon tail, imparts amphiphilic properties that govern its solubility in various solvents. Understanding the solubility of this compound is crucial for its effective use in a wide range of applications, including as a corrosion inhibitor, a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a surface-modifying agent. This guide aims to provide a detailed technical overview of this compound's solubility in both water and common organic solvents, present estimated quantitative data, and offer detailed experimental protocols for its precise determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N | [1][2] |

| Molecular Weight | 143.27 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Density | 0.782 g/mL at 25 °C | [1][2] |

| Boiling Point | 201-202 °C | [1][2] |

| Melting Point | -1 °C | [1][2] |

| pKa | 10.64 at 25 °C | [1] |

| logP (Octanol-Water) | 3.396 | [1] |

Solubility of this compound

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful qualitative guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound's dual nature—a polar amine head and a nonpolar alkyl tail—results in a nuanced solubility profile.

Solubility in Water

This compound is consistently described as "slightly soluble" in water in the scientific literature.[1][2][3][4] The polar amino group can engage in hydrogen bonding with water molecules, which promotes solubility. However, the long, hydrophobic nine-carbon chain disrupts the hydrogen-bonding network of water, leading to an overall low affinity for the aqueous phase.

Solubility in Organic Solvents

Based on its chemical structure, this compound is expected to be miscible with or highly soluble in a wide range of organic solvents. The nonpolar alkyl chain interacts favorably with nonpolar and moderately polar organic solvents through van der Waals forces.

Estimated Quantitative Solubility Data

In the absence of experimentally determined quantitative solubility data, estimations can be made based on the octanol-water partition coefficient (logP). A logP of 3.396 indicates a strong preference for the lipid (nonpolar) phase over the aqueous (polar) phase. The following tables provide estimated solubility values for this compound in water and various organic solvents.

Disclaimer: The following data are estimations and should be confirmed by experimental measurement for critical applications.

Table 2: Estimated Solubility of this compound in Water

| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Estimated Solubility (mol/L) |

| Water | 25 | ~0.1 - 0.5 | ~0.007 - 0.035 |

Table 3: Estimated Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Estimated Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Diethyl Ether | Nonpolar | Miscible |

| Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar (Aromatic) | Miscible |

| Chloroform | Moderately Polar | Miscible |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. For liquids like this compound, temperature changes can affect miscibility.

-

pH: As an amine, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic solutions, the amino group is protonated to form an ammonium salt (R-NH₃⁺), which is significantly more water-soluble than the free base.

-

Presence of Salts: The presence of salts in an aqueous solution can either increase or decrease the solubility of this compound through the "salting-in" or "salting-out" effect, respectively.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following are detailed protocols that can be adapted for measuring the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely recognized method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, organic solvent)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess is necessary to ensure that a saturated solution is formed.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed for a period to allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved droplets.

-

Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., gas chromatography with flame ionization detection or high-performance liquid chromatography with UV detection).

-

Perform the experiment in triplicate to ensure reproducibility.

Potentiometric Titration for pH-Dependent Aqueous Solubility

This method is suitable for determining the solubility of ionizable compounds like this compound as a function of pH.

Materials:

-

This compound

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Prepare a suspension of this compound in deionized water.

-

Titrate the suspension with a standardized solution of HCl, monitoring the pH continuously.

-

As the this compound dissolves upon protonation, the pH will change. The point at which all of the this compound has dissolved can be determined from the titration curve.

-

The solubility at a given pH can be calculated from the amount of acid added and the initial amount of this compound.

-

The process can be reversed by back-titrating with NaOH to determine the pH at which this compound precipitates.

Visualizations

Logical Relationship of Solubility

Caption: Factors influencing this compound solubility.

Experimental Workflow for Shake-Flask Method

Caption: Shake-flask solubility determination workflow.

Conclusion

This compound exhibits limited solubility in water due to its long hydrophobic alkyl chain, but it is readily soluble in a wide array of organic solvents. Its solubility in aqueous media is significantly influenced by pH. While precise experimental quantitative solubility data is not widely available, estimations based on its physicochemical properties, particularly its logP value, provide valuable guidance for its application. For critical applications, the experimental determination of solubility is recommended, and the protocols provided in this guide offer robust methodologies for this purpose. This comprehensive overview of this compound's solubility serves as a foundational resource for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Physicochemical Properties of Nonylamine

This technical guide provides a comprehensive overview of the boiling and melting point data for nonylamine, targeted at researchers, scientists, and professionals in drug development. The document outlines the physical constants of this compound and the standard experimental methodologies for their determination.

Physicochemical Data of this compound

This compound, also known as 1-aminononane, is a primary amine with the chemical formula C₉H₂₁N. Its physical properties, specifically its melting and boiling points, are critical for its handling, purification, and application in various chemical syntheses. The empirically determined values for these properties are summarized below.

| Property | Value | Reference(s) |

| Melting Point | -1 °C | [1][2][3][4] |

| Boiling Point | 201-202 °C | [1][2][3][4][5] |

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points are fundamental techniques in chemical analysis for both the identification of substances and the assessment of their purity.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[6][7][8]

Capillary Method:

The most common technique for determining the melting point of a solid organic compound is the capillary method.[9]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.[6][10]

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[6][7][10] The apparatus contains a thermometer or a digital temperature sensor placed in close proximity to the sample.

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.[6] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A preliminary, rapid heating can be performed to find an approximate melting point, followed by a more careful, slower determination.[7][10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from liquid to gas.

Distillation Method:

For sufficient quantities of a liquid, simple distillation is a standard method for boiling point determination.[11]

-

Apparatus Setup: The liquid is placed in a distillation flask and heated. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser, not the liquid itself.

-

Procedure: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools back into a liquid. The temperature should remain constant throughout the distillation of a pure liquid; this stable temperature is the boiling point.[11]

Micro-Boiling Point Method:

This method is suitable when only a small volume of the liquid is available.[12][13]

-

Apparatus Setup: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[14][15] The test tube is then attached to a thermometer and heated in a Thiele tube or a heating block.[12]

-

Procedure: As the apparatus is heated, the air trapped in the capillary tube expands and escapes, seen as a stream of bubbles.[12] When the liquid's boiling point is reached, the liquid's vapor will also enter the capillary, resulting in a rapid and continuous stream of bubbles. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube, which occurs when the external atmospheric pressure becomes greater than the vapor pressure of the liquid inside the capillary.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for identifying an unknown solid compound using melting point analysis, a fundamental procedure in organic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [stenutz.eu]

- 4. fishersci.com [fishersci.com]

- 5. ノニルアミン ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Spectral Data of Nonylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the spectral data for nonylamine, a primary aliphatic amine with the chemical formula C₉H₂₁N. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for its identification, characterization, and application in research and development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in its aliphatic chain and amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result of spin-spin coupling with neighboring protons.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₃ (C9) | ~0.88 | Triplet (t) | ~6.7 |

| -(CH₂)₆- (C3-C8) | ~1.27 | Multiplet (m) | - |

| -CH₂- (C2) | ~1.42 | Quintet | ~7.3 |

| -NH₂ | ~1.62 | Singlet (s, broad) | - |

| -CH₂-N (C1) | ~2.68 | Triplet (t) | ~7.2 |

Note: The chemical shift of the -NH₂ protons can be variable and is often observed as a broad singlet due to hydrogen bonding and exchange. The signal may also shift or disappear upon the addition of D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information on the nine distinct carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C9 | ~14.1 |

| C7 | ~22.7 |

| C3, C4, C5, C6 | ~29.3 - 29.6 |

| C8 | ~31.9 |

| C2 | ~33.9 |

| C1 | ~42.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for a primary amine.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3360 and ~3290 | N-H symmetric and asymmetric stretching | Primary Amine (-NH₂) |

| ~2920 and ~2850 | C-H stretching | Alkane (-CH₂, -CH₃) |

| ~1600 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| ~1465 | C-H bending | Alkane (-CH₂) |

| ~1070 | C-N stretching | Aliphatic Amine |

| ~800 | N-H wagging | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The mass spectrum is typically obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 143 | Low | [M]⁺ (Molecular Ion) |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |

| 44 | Moderate | [C₂H₅NH₂]⁺ |

| 58 | Moderate | [C₃H₇NH₂]⁺ |

| 72 | Low | [C₄H₉NH₂]⁺ |

| 86 | Low | [C₅H₁₁NH₂]⁺ |

| 100 | Low | [C₆H₁₃NH₂]⁺ |

| 114 | Low | [C₇H₁₅NH₂]⁺ |

| 128 | Low | [C₈H₁₇NH₂]⁺ |

The fragmentation of primary amines is characterized by alpha-cleavage, leading to the formation of a stable iminium ion. For this compound, the most favorable alpha-cleavage results in the loss of an octyl radical to form the base peak at m/z 30.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FIDs are Fourier transformed to produce the NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat this compound liquid is placed directly onto the ATR crystal.

IR Spectrum Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The GC oven temperature is programmed to ensure the separation of this compound from the solvent and any impurities. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and processes described in this guide.

Navigating the Maze: A Technical Guide to the Hazards and Toxicity of Nonylamine for Laboratory Professionals

For Immediate Release

[City, State] – In the fast-paced world of scientific research and drug development, a thorough understanding of the chemical reagents in use is paramount to ensuring laboratory safety and experimental integrity. This technical guide provides an in-depth profile of nonylamine, a primary amine utilized in various synthetic applications, focusing on its hazard and toxicity profile for researchers, scientists, and drug development professionals. This document synthesizes critical safety data, outlines experimental methodologies for toxicity assessment, and presents visual aids to facilitate a comprehensive understanding of the risks associated with this compound.

Executive Summary

This compound (C₉H₂₁N), also known as 1-aminononane, is a clear, colorless to slightly yellow liquid with a characteristic amine odor. While a valuable building block in organic synthesis, it presents significant health hazards that necessitate stringent safety protocols in a laboratory setting. This guide details its classification under the Globally Harmonized System (GHS), summarizes its physicochemical properties, and delves into its toxicological profile, including acute toxicity, skin and eye effects, and known data gaps in chronic toxicity. Experimental protocols for key toxicological assessments are described, and logical workflows for safe handling are provided to minimize exposure risks.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its acute toxicity, corrosivity, and environmental toxicity.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H400: Very toxic to aquatic life.

Precautionary Statements: [2]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for assessing its behavior under various laboratory conditions and for developing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 201-202 °C | |

| Melting Point | -1 °C | |

| Density | 0.782 - 0.79 g/cm³ at 20-25 °C | |

| Flash Point | 63 - 74 °C (closed cup) | |

| Vapor Pressure | 0.37 hPa at 25 °C | |

| Solubility | Slightly soluble in water | [3] |

| pH | >7 (undiluted) | [2] |

Toxicological Profile

The primary toxicological concerns with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation, and its corrosive effects on skin and eyes.

Acute Toxicity

This compound is classified as harmful by oral, dermal, and inhalation routes of exposure.[1][4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | Data not available | Harmful if swallowed | [1][4] |

| LD50 | Rabbit | Dermal | Data not available | Harmful in contact with skin | [1][4] |

| LC50 | Rat | Inhalation | Data not available | Harmful if inhaled | [1][4] |

While specific LD50 and LC50 values for mammals are not consistently available in the reviewed literature, the classification as "Harmful" (GHS Category 4) indicates an expected LD50 range of 300-2000 mg/kg for oral exposure, 1000-2000 mg/kg for dermal exposure, and an LC50 range of 1-5 mg/L for inhalation of vapors.

Skin Corrosion/Irritation

This compound is classified as causing severe skin burns.[1][4] As an alkaline substance, it can cause liquefaction necrosis, a process where the chemical saponifies fats and denatures proteins in the tissue, leading to deep and penetrating tissue damage.[5][6][7] This process loosens tissue structure, allowing for further penetration of the corrosive agent.[8]

Serious Eye Damage/Irritation

Direct contact with this compound will cause severe eye damage.[1][4] The alkaline nature of this compound allows it to penetrate the eye more readily than acidic substances, potentially causing irreversible damage to the cornea, stroma, endothelium, and other intraocular structures.[9]

Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxicological effects of this compound. Most safety data sheets and toxicological databases indicate that information on chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity is not available.[4]

Mechanism of Corrosive Action

The corrosive nature of this compound is attributed to its alkalinity. As a primary amine, it acts as a base, readily accepting protons. When in contact with tissues, the hydroxyl ions (OH⁻) generated in the aqueous environment initiate a cascade of damaging reactions.

References

- 1. This compound | C9H21N | CID 16215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chemical Burns: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 7. Alkali Burns of the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prevor.com [prevor.com]

- 9. Acid and Alkali Burns | Ento Key [entokey.com]

A Comprehensive Technical Guide to Nonylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylamine, a primary aliphatic amine, serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of novel therapeutic agents and functional materials. Its long alkyl chain imparts hydrophobic properties, making it a key intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical activities. This technical guide provides an in-depth overview of this compound, focusing on its alternate names and synonyms, physicochemical properties, and detailed experimental protocols for its use in key chemical transformations and biological assays.

Alternate Names and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Alternate Names and Synonyms for this compound

| Type | Name/Identifier |

| IUPAC Name | nonan-1-amine[1] |

| Common Synonyms | 1-Aminononane[2], 1-Nonanamine[1], 1-Nonylamine[1][3], n-Nonylamine[1][3], nonyl-amine[1], monothis compound[1] |

| CAS Number | 112-20-9[1] |

| Molecular Formula | C₉H₂₁N[1] |

| EINECS Number | 203-945-9[1] |

| UNII | 7L7H2HT4OK[1] |

| DSSTox Substance ID | DTXSID7021944[1] |

| Other Identifiers | AMINE C9, n-nonyl amine[1], AI3-16562[1] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, application in chemical reactions, and for the prediction of its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 143.27 g/mol [1] |

| Appearance | Clear colorless to slightly yellow liquid[1][4] |

| Boiling Point | 201 °C (lit.) |

| Melting Point | -1 °C[4] |

| Density | 0.782 g/mL at 25 °C (lit.) |

| Flash Point | 165.2 °F (74 °C) - closed cup |

| Vapor Pressure | 0.314 mmHg at 25°C[4] |

| Water Solubility | Slightly soluble[4] |

| Refractive Index | n20/D 1.433 (lit.)[4] |

| pKa | 10.64 (at 25℃)[4] |

| LogP | 3.396[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

| Rotatable Bond Count | 7[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its N-acylation, its use in the synthesis of quinoxaline derivatives, and the evaluation of the antimicrobial activity of its derivatives.

N-Acylation of this compound

N-acylation is a fundamental reaction to produce amides, which are prevalent in many biologically active molecules. The following protocol describes a general method for the N-acylation of a primary amine like this compound.

Materials:

-

This compound

-

Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DCM or THF).

-

Addition of Base: Add a suitable base such as triethylamine or pyridine (1.1-1.5 equivalents) to the reaction mixture.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, to the cooled reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated this compound.

Caption: Experimental workflow for the N-acylation of this compound.

Synthesis of Quinoxaline Derivatives

Materials:

-

Aryl 1,2-diamine (e.g., o-phenylenediamine)

-

1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol

-

Catalyst (optional, e.g., silica nanoparticles)

-

Mortar and pestle (for solid-state reaction)

-

Standard laboratory glassware

Procedure:

-

Mixing Reactants: In a mortar, add the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol). If using a catalyst, add it at this stage.

-

Grinding: Grind the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Isolation: Once the reaction is complete, transfer the mixture to a flask and add hot ethanol to dissolve the product.

-

Catalyst Removal: If a solid catalyst was used, separate it by centrifugation or filtration.

-

Crystallization: Concentrate the ethanol solution and allow it to stand at room temperature for the product to crystallize.

-

Collection: Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. This protocol can be used to evaluate the antimicrobial activity of this compound derivatives.

Materials:

-

This compound derivative to be tested

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth and inoculum without the test compound).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5][6]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a valuable chemical entity with a well-defined profile of synonyms and physicochemical properties. Its utility as a building block in organic synthesis is demonstrated through established protocols for N-acylation and its potential role in the synthesis of complex heterocyclic structures like quinoxalines. Furthermore, the biological potential of this compound derivatives can be systematically evaluated using standardized antimicrobial susceptibility testing methods. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. This compound | C9H21N | CID 16215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Nonanamine (CAS 112-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Long-Chain Amines: An In-depth Technical Guide to the Early Literature and Discovery of Nonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the early scientific literature surrounding the discovery, synthesis, and initial characterization of nonylamine (also known as 1-aminononane). In an era of burgeoning organic chemistry, the late 19th and early 20th centuries saw a systematic exploration of aliphatic compounds. The synthesis and study of long-chain alkylamines, such as this compound, were crucial steps in understanding the influence of molecular size on physical and chemical properties. This document provides a detailed account of the foundational synthesis methodologies, quantitative physicochemical data from early sources, and initial toxicological insights, offering a valuable historical perspective for researchers in drug development and chemical synthesis.

Early Discovery and Synthesis

While the precise moment of this compound's first isolation is not definitively documented, its synthesis was a logical progression in the systematic study of homologous series of aliphatic amines. The foundational work on the synthesis of primary amines by August Wilhelm von Hofmann and Siegmund Gabriel in the latter half of the 19th century laid the groundwork for the preparation of this compound.

The first documented synthesis of this compound is attributed to F. Kraft in 1896 , as referenced in Beilstein's Handbuch der Organischen Chemie. Kraft's work likely involved the Hofmann degradation of decanamide . Shortly after, in 1897, A. P. N. Franchimont reported another synthesis, likely from nonyl isocyanate. These early methods were instrumental in making this compound and other long-chain amines available for further study.

Physicochemical Properties

Early investigations into this compound focused on its fundamental physical characteristics. The following table summarizes the quantitative data available from early 20th-century literature and modern reference materials, which are largely consistent with the initial findings.

| Property | Value | Notes |

| Molecular Formula | C₉H₂₁N | A primary amine with a nine-carbon alkyl chain. |

| Molecular Weight | 143.27 g/mol | |

| Boiling Point | 201-202 °C at 760 mmHg | Early measurements were crucial for purification by distillation and characterization.[1] |

| Melting Point | -1 °C | Indicates that this compound is a liquid at room temperature. |

| Density | 0.782 g/mL at 25 °C | Slightly less dense than water.[1] |

| Refractive Index | n20/D 1.433 | A common parameter for identifying and assessing the purity of liquid organic compounds.[1] |

| Solubility | Slightly soluble in water | The long hydrophobic nonyl chain limits its aqueous solubility. Miscible with many organic solvents. |

| Appearance | Clear, colorless to light yellow liquid | |

| Odor | Strong, fishy, ammonia-like | Characteristic of many lower to medium chain alkylamines. |

Experimental Protocols from Early Literature

The following are detailed reconstructions of the experimental methodologies likely employed in the first syntheses of this compound, based on the established chemical reactions of the era.

Hofmann Degradation of Decanamide (Based on Kraft, 1896)

This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Starting Material: Decanamide (the amide of decanoic acid)

Reagents: Bromine, Sodium Hydroxide (or Potassium Hydroxide)

Methodology:

-

Preparation of the Hofmann Reagent: A solution of sodium hypobromite is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Amide Addition: Decanamide is then added to the cold hypobromite solution. The mixture is stirred to ensure complete reaction, forming N-bromodecanamide.

-

Rearrangement: The reaction mixture is then heated. The N-bromodecanamide anion undergoes rearrangement, where the nonyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion, to form nonyl isocyanate.

-

Hydrolysis: The nonyl isocyanate is subsequently hydrolyzed by the alkaline solution to this compound and carbonate.

-

Isolation and Purification: The this compound, being insoluble in the aqueous solution, would separate as an oily layer. This layer is separated, dried over a suitable desiccant (e.g., anhydrous potassium carbonate), and then purified by fractional distillation.

Gabriel Synthesis

While not the first reported method for this compound specifically, the Gabriel synthesis, developed in 1887, was a general and reliable method for preparing primary amines and was likely used in the early 20th century for the preparation of various long-chain amines.

Starting Material: 1-Bromononane (or 1-Chlorononane)

Reagents: Potassium Phthalimide, Hydrazine Hydrate (or a strong acid/base for hydrolysis)

Methodology:

-

N-Alkylation: A mixture of potassium phthalimide and 1-bromononane is heated, often in a solvent like ethanol or N,N-dimethylformamide, to facilitate the nucleophilic substitution reaction. This results in the formation of N-nonylphthalimide.

-

Cleavage (Hydrazinolysis): The resulting N-nonylphthalimide is then treated with hydrazine hydrate in a suitable solvent, such as ethanol, and the mixture is refluxed. This cleaves the phthalimide group, yielding this compound and the insoluble phthalhydrazide.

-